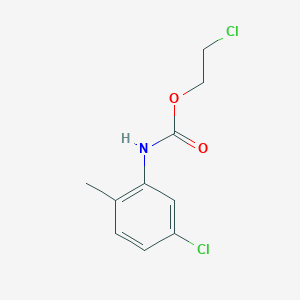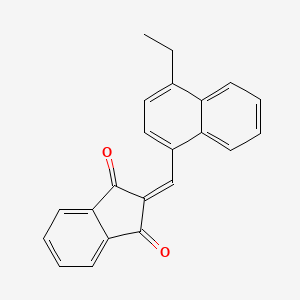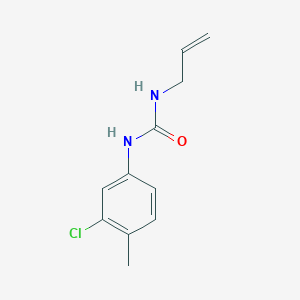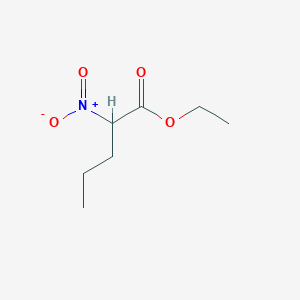
meso-2,3-Diphenylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2,3-Diphenyl-2-butene: meso-2,3-Diphenylbutane can be synthesized by the catalytic hydrogenation of 2,3-diphenyl-2-butene.
Reduction of 2,3-Diphenyl-2-butanone: Another method involves the reduction of 2,3-diphenyl-2-butanone using sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: meso-2,3-Diphenylbutane can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,3-Diphenyl-2-butanone or 2,3-Diphenyl-2-butanol.
Reduction: Simpler hydrocarbons like 2,3-Diphenylbutane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis due to its stereocenters.
- Employed in the study of stereochemistry and conformational analysis.
Biology and Medicine:
- Investigated for its potential use in drug synthesis and development.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of polymers and advanced materials.
- Explored for its role in the synthesis of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of meso-2,3-Diphenylbutane in chemical reactions involves its ability to participate in various organic transformations due to the presence of phenyl groups and stereocenters. These groups can stabilize reaction intermediates and influence the stereochemistry of the products.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylbutane: This compound is similar but lacks the meso configuration, making it optically active.
2,3-Diphenyl-2-butanone: A ketone derivative that can be reduced to form meso-2,3-Diphenylbutane.
2,3-Diphenyl-2-butanol: An alcohol derivative that can be oxidized to form this compound.
Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and applications where optical activity needs to be controlled.
Eigenschaften
CAS-Nummer |
2726-21-8 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)






![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)

